molecular formula C10H18ClNO2 B3043940 ethyl rel-(1R,2S,3R,4S)-3-aminonorbornane-2-carboxylate;hydrochloride CAS No. 95630-75-4

ethyl rel-(1R,2S,3R,4S)-3-aminonorbornane-2-carboxylate;hydrochloride

Cat. No. B3043940
CAS RN: 95630-75-4
M. Wt: 219.71 g/mol
InChI Key: GUZMBZLNPJWBTA-WZSOELRKSA-N
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Description

Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride is a chemical compound with the CAS number 95630-75-4 . It appears as a white crystalline powder .

Scientific Research Applications

Enantioselective Synthesis

Research by Cativiela, Avenoza, and Peregrina (1993) focuses on the synthesis of related bicyclic compounds in enantiomerically pure forms. Such compounds, including variations of the aminobicyclo[2.2.1]heptane structure, are essential for developing stereospecific synthetic routes in organic chemistry (C. Cativiela, A. Avenoza, J. M. Peregrina, 1993).

Stereochemical Studies and Derivative Synthesis

In 1984, Stájer et al. discussed the reduction of related compounds to bicyclic aminoalcohols, which were then used to synthesize various heterocycles. This study illustrates the versatility of aminobicyclo[2.2.1]heptane derivatives in producing a range of structurally diverse compounds (G. Stájer, A. E. Szabó, F. Fülöp, G. Bernáth, P. Sohár, 1984).

Conformational Studies and Electrochemical Analysis

Research by Glass et al. in 1990 on a related compound highlights its structural analysis through X-ray crystallography and explores its electrochemical properties, indicating potential applications in studying molecular conformations and electrochemical behaviors (R. Glass, M. Hojjatie, M. Sabahi, L. K. Steffen, G. Wilson, 1990).

Synthesis of Diastereomers and Stereochemistry

Palkó et al. (2013) conducted research on the enantioselective synthesis of related aminobicyclo[2.2.2]octane derivatives. Their work is significant for understanding the synthesis and stereochemistry of closely related compounds, providing insights into the stereochemical control in synthetic processes (Márta Palkó, M. Hänninen, R. Sillanpää, F. Fülöp, 2013).

Preparation and Functionalization of Amino Acids

The preparation of diastereomers of related amino acids through stereoselective functionalization was studied by Palkó et al. in 2005. This research contributes to the understanding of functional group manipulation in bicyclic amino acid derivatives (Márta Palkó, Elvira Sándor, P. Sohár, F. Fülöp, 2005).

Heterocycle Formation and Reaction Studies

Stájer et al. (2004) explored the reactions of related amino acids with levulinic acid, leading to the formation of various heterocycles. Their work provides valuable information on the reactivity and potential applications of bicyclic amino acids in heterocyclic chemistry (G. Stájer, A. E. Szabó, A. Csámpai, P. Sohár, 2004).

Aza-Diels-Alder Reactions in Aqueous Solutions

Waldmann and Braun (1991) synthesized derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions. This study is relevant for understanding the synthetic applications of aminobicyclic compounds in aqueous media (H. Waldmann, M. Braun, 1991).

Reductive Analysis and Structural Identification

Macmillan and Pryce (1971) provided insights into the reduction of related bicyclic carboxylic acids, contributing to the understanding of reaction pathways and product identification in bicyclic compound chemistry (J. Macmillan, R. J. Pryce, 1971).

Stereochemical Control in Synthesis

Kim, Seo, and Shin (2015) described a stereoselective synthesis approach for aminobicyclo[2.2.1]heptane-2-carboxylic acids, demonstrating the importance of substrate-controlled reactions in producing stereochemically pure compounds (Taek-Soo Kim, Seung‐Yong Seo, Dongyun Shin, 2015).

Transport Applications and Membrane Transport Studies

Christensen et al. (1983) synthesized isomeric aminobicyclo[3.2.1]octane-3-carboxylic acids and compared them with related bicycloheptane amino acids for their specificity to membrane transport systems. This research is pivotal for understanding the biological applications of such compounds (H. Christensen, M. Handlogten, J. Vadgama, E. de la Cuesta, P. Ballesteros, G. G. Trigo, C. Avendaño, 1983).

Safety and Hazards

This compound may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . In case of contact, flush eyes and skin with plenty of water. If ingested or inhaled, medical aid should be sought . The compound should be handled with care, and personal protective equipment should be used .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride involves the reaction of ethyl bicyclo[2.2.1]hept-5-ene-2-exo-carboxylate with ammonia and subsequent reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with ethyl chloroformate to form the final product.", "Starting Materials": [ "Ethyl bicyclo[2.2.1]hept-5-ene-2-exo-carboxylate", "Ammonia", "Sodium borohydride", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Ethyl bicyclo[2.2.1]hept-5-ene-2-exo-carboxylate is reacted with ammonia in the presence of a catalyst to form the corresponding imine.", "Step 2: The resulting imine is reduced with sodium borohydride to form the corresponding amine.", "Step 3: The resulting amine is reacted with ethyl chloroformate in the presence of a base to form Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate.", "Step 4: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid." ] }

CAS RN

95630-75-4

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H/t6-,7+,8+,9-;/m1./s1

InChI Key

GUZMBZLNPJWBTA-WZSOELRKSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H]2CC[C@@H](C2)[C@H]1N.Cl

SMILES

CCOC(=O)C1C2CCC(C2)C1N.Cl

Canonical SMILES

CCOC(=O)C1C2CCC(C2)C1N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl rel-(1R,2S,3R,4S)-3-aminonorbornane-2-carboxylate;hydrochloride
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ethyl rel-(1R,2S,3R,4S)-3-aminonorbornane-2-carboxylate;hydrochloride
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ethyl rel-(1R,2S,3R,4S)-3-aminonorbornane-2-carboxylate;hydrochloride
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ethyl rel-(1R,2S,3R,4S)-3-aminonorbornane-2-carboxylate;hydrochloride
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ethyl rel-(1R,2S,3R,4S)-3-aminonorbornane-2-carboxylate;hydrochloride
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ethyl rel-(1R,2S,3R,4S)-3-aminonorbornane-2-carboxylate;hydrochloride

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